molecular formula C10H14BrNO3 B1372463 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide CAS No. 1234216-79-5

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide

Cat. No.: B1372463
CAS No.: 1234216-79-5
M. Wt: 276.13 g/mol
InChI Key: HYLGBCRSSGXFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide is an organic compound with the chemical formula C10H14BrNO3. It is a white crystalline solid that is soluble in water and organic solvents. This compound is often used as a starting material in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The preparation of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide involves several steps:

    Synthesis of 2-Amino-3’,4’-dimethoxyacetophenone: This intermediate is synthesized by reacting 3,4-dimethoxybenzaldehyde with nitromethane in the presence of a base, followed by reduction of the nitro group to an amino group.

    Reaction with Hydrobromic Acid: The 2-Amino-3’,4’-dimethoxyacetophenone is then reacted with hydrobromic acid in an appropriate solvent under controlled temperature conditions to form this compound.

    Purification: The product is purified through crystallization to obtain pure this compound.

Chemical Reactions Analysis

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles to form substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

    Condensation: It can participate in condensation reactions to form imines or enamines when reacted with aldehydes or ketones.

Scientific Research Applications

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide has several scientific research applications:

    Chemistry: It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an acid catalyst and an aminating agent, facilitating various chemical transformations. It may also interact with enzymes and receptors in biological systems, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

2-amino-1-(3,4-dimethoxyphenyl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.BrH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5H,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLGBCRSSGXFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide
Reactant of Route 4
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide
Reactant of Route 5
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide
Reactant of Route 6
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.